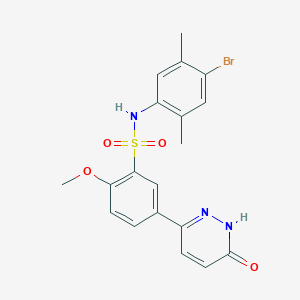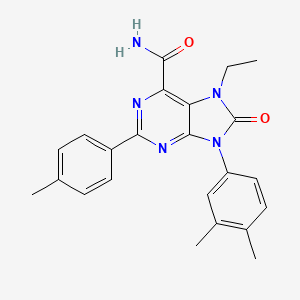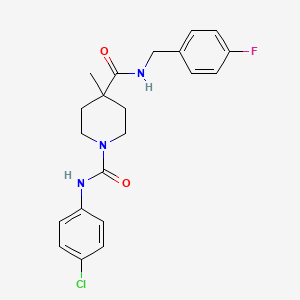![molecular formula C19H29ClN2O2 B1650554 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- CAS No. 1185194-72-2](/img/structure/B1650554.png)
1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a cyclohexyloxypropan-2-ol moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with the 3-chlorophenyl group. The cyclohexyloxypropan-2-ol moiety is then introduced through a series of reactions, including nucleophilic substitution and cyclization. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the cyclohexyloxypropan-2-ol moiety. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. .
Applications De Recherche Scientifique
1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as a serotonergic antagonist, binding to serotonin receptors and blocking their activation. This interaction can modulate neurotransmitter levels and influence various physiological processes .
Comparaison Avec Des Composés Similaires
1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- can be compared with similar compounds, such as:
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also features a piperazine ring with a 3-chlorophenyl group but differs in the presence of diphenylpropan-2-ol moiety.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar piperazine ring but with a 3-chloropropyl group instead of the cyclohexyloxypropan-2-ol moiety. The uniqueness of 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1185194-72-2 |
|---|---|
Formule moléculaire |
C19H29ClN2O2 |
Poids moléculaire |
352.9 |
Nom IUPAC |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyloxypropan-2-ol |
InChI |
InChI=1S/C19H29ClN2O2/c20-16-5-4-6-17(13-16)22-11-9-21(10-12-22)14-18(23)15-24-19-7-2-1-3-8-19/h4-6,13,18-19,23H,1-3,7-12,14-15H2 |
Clé InChI |
CJNDXMOPGVAGFM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
SMILES canonique |
C1CCC(CC1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-5-[(dimethylamino)sulfonyl]-N-propyl-1H-indole-2-carboxamide](/img/structure/B1650472.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-(3-methyl-4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)butanamide](/img/structure/B1650475.png)

![5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B1650477.png)

![N-(3,4-dimethylphenyl)-4-{[2-(4-methylphenyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}piperazine-1-carboxamide](/img/structure/B1650481.png)
![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B1650482.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-(dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7-yl]thio}acetamide](/img/structure/B1650483.png)
![1-(allyloxy)-3-[{[1-(4-chlorophenyl)-5-(3-fluorophenoxy)-3-methyl-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amino]-2-propanol](/img/structure/B1650486.png)
![N-(4-ethoxyphenyl)-1-{[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)-3-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B1650489.png)
![N-(3-acetylphenyl)-2-[3-(2-chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]acetamide](/img/structure/B1650491.png)
![5-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-3-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1650492.png)

![(4-{[(4-Ethylphenyl)sulfanyl]methyl}phenyl)[3-(2-isopropylphenoxy)-8-azabicyclo[3.2.1]oct-8-yl]methanone](/img/structure/B1650494.png)
